4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H14N4O/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,11,13) |
InChI Key |
PXYYZXPDXZLFPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=O)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with hydrazine derivatives followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Preliminary studies on 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suggest it may inhibit the growth of various bacterial strains. The presence of the piperidine ring enhances its ability to penetrate biological membranes, potentially increasing its efficacy against pathogenic microorganisms.
Anticancer Properties
The structural characteristics of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one position it as a candidate for anticancer drug development. Studies have indicated that triazole derivatives can interfere with cancer cell proliferation and induce apoptosis. Ongoing research is focused on understanding its mechanism of action at the molecular level.
Neuroprotective Effects
Given the piperidine component's known neuroprotective effects, 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is being investigated for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data suggest it may modulate pathways related to oxidative stress and inflammation.
Fungicidal Properties
The compound has shown promise as a fungicide due to its ability to disrupt fungal cell wall synthesis. This property makes it a candidate for developing new agricultural pesticides that are effective against resistant strains of fungi.
Plant Growth Regulation
Studies have suggested that triazole compounds can act as plant growth regulators by influencing hormone levels within plants. The application of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one in agriculture could enhance crop yield and resilience against environmental stressors.
Corrosion Inhibition
Research into the electrochemical properties of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has revealed its potential as a corrosion inhibitor for metallic surfaces. Studies demonstrate that it forms protective films on metals, thereby reducing oxidation rates and prolonging material life .
Polymer Chemistry
The compound's unique structure allows it to be integrated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as antimicrobial activity in coatings and textiles .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Antiviral Triazolone Derivatives
Compound 1: 3-(6-Methylpyridine-3-yl)-4-[(thiophene-2-yl)methylene amino]-1H-1,2,4-triazol-5(4H)-thione (Fig. 47 in )
Lipogenesis Inhibitors
IPI-9119 : (cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one ()
- Key Features : Pyrrolidine and cyclopropanecarbonyl groups.
- Activity : IC50 = 7.7 nM against fatty acid synthesis; suppresses cancer cell growth .
- Comparison : The target compound’s piperidine moiety offers a larger ring size than pyrrolidine, possibly altering steric interactions with targets like the KRAS domain.
Gαq-RGS2 Loop Activators
Compound 3 : 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one ()
- Key Features : Trifluoromethylphenyl and chlorophenyl groups.
- Activity : Activates Gαq-RGS2 loops, relevant in cardiovascular and neurological disorders .
- Comparison : The target compound’s piperidine substituent may target different protein interfaces compared to aromatic groups, suggesting divergent therapeutic applications.
Anticonvulsant Triazolones
Compound 50 : 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one ()
Piperidine-Containing Analogs
Compound 13 : 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride ()
- Key Features : Phenyl-triazole-piperidine scaffold.
- Comparison : The absence of the triazolone ketone in this compound may reduce hydrogen-bonding capacity compared to the target compound .
Compound 17 : 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine ()
- Key Features : Isopropyl and methyl groups on triazole.
- Comparison : The branched isopropyl group may introduce steric hindrance, contrasting with the target’s planar triazolone core .
Comparative Data Table
Key Insights and Structure-Activity Relationships (SAR)
- Piperidine vs. Aromatic Groups : Piperidine substituents (target compound) may improve solubility and target engagement compared to bulky aromatic groups (e.g., thiophene in , phenyl in ).
- Substituent Position : Position 3 substituents (e.g., piperidin-4-yl in the target vs. ethyl in ) dictate steric and electronic interactions, influencing potency and selectivity.
Biological Activity
4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been explored in various studies. It typically involves the reaction of piperidine derivatives with triazole precursors under specific conditions to yield the desired product. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study showed that derivatives with similar structures had median inhibitory concentrations (IC50) ranging from 22 nM to 65 nM against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3f | Panc-1 | 28 |
| 3g | MCF-7 | 26 |
| 3h | HT-29 | 22 |
| Erlotinib | A549 | 33 |
These findings suggest that the presence of the piperidine moiety enhances the antiproliferative properties of these triazole derivatives.
The mechanism by which these compounds exert their antiproliferative effects involves the activation of apoptotic pathways. Specifically, they have been shown to activate caspases (caspase-3 and caspase-8) and down-regulate anti-apoptotic proteins such as Bcl2 . The apoptotic assays indicated that compounds like 3g and 3h significantly increased caspase expression levels compared to untreated controls.
Antioxidant Activity
In addition to their anticancer properties, these compounds also display promising antioxidant activity. For example, at a concentration of 10 µM, compounds similar to 4-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one demonstrated DPPH radical scavenging activities comparable to Trolox, a known antioxidant .
Case Studies
Several case studies highlight the efficacy of triazole derivatives in various therapeutic contexts:
- Cancer Treatment : A study reported on a series of triazole derivatives where one compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents like erlotinib. This indicates potential for development as a new class of anticancer drugs.
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of related triazole compounds against oxidative stress-induced neuronal damage. The results suggested that these compounds could be beneficial in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
